molecular formula C28H28N2O5S B11085090 N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-(methylsulfanyl)benzamide

N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-(methylsulfanyl)benzamide

Cat. No.: B11085090
M. Wt: 504.6 g/mol
InChI Key: ZDXHIOQMWHOHSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-(methylsulfanyl)benzamide: is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups, an isoquinoline moiety, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-(methylsulfanyl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Isoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the isoquinoline ring.

    Methoxylation: Introduction of methoxy groups can be done via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

    Benzamide Formation: The final step involves coupling the isoquinoline derivative with a benzoyl chloride derivative in the presence of a base to form the benzamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to kilogram-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the isoquinoline ring, potentially converting it to a tetrahydroisoquinoline derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, the compound can be used to study enzyme interactions, particularly those involving methoxy and isoquinoline groups. It may also serve as a probe for studying cellular processes.

Medicine

Potential medicinal applications include its use as a lead compound for the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.

Industry

In the industrial sector, the compound could be used in the synthesis of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The methoxy groups and isoquinoline moiety can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with a similar ester functional group.

    3-Benzyl-2-hydroxy-N-phenylbenzamide: Shares the benzamide core but differs in the substituents.

Uniqueness

What sets N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-(methylsulfanyl)benzamide apart is its combination of methoxy groups, isoquinoline moiety, and benzamide structure. This unique combination provides a distinct set of chemical properties and potential biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C28H28N2O5S

Molecular Weight

504.6 g/mol

IUPAC Name

N-[2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]-2-methylsulfanylbenzamide

InChI

InChI=1S/C28H28N2O5S/c1-32-23-13-17-10-11-29-22(20(17)15-25(23)34-3)12-18-14-24(33-2)26(35-4)16-21(18)30-28(31)19-8-6-7-9-27(19)36-5/h6-11,13-16H,12H2,1-5H3,(H,30,31)

InChI Key

ZDXHIOQMWHOHSN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN=C2CC3=CC(=C(C=C3NC(=O)C4=CC=CC=C4SC)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.